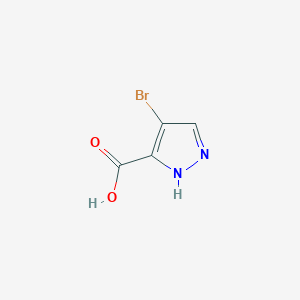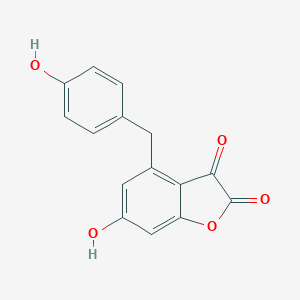
2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-, also known as resorcinarene, is a macrocyclic compound that has gained significant attention in scientific research due to its unique structural and chemical properties. Resorcinarene is a versatile molecule that can be synthesized using various methods and has diverse applications in different fields of research.
Aplicaciones Científicas De Investigación
Resorcinarene has diverse applications in scientific research, including the development of new materials, drug delivery systems, and sensors. Resorcinarene can be used as a host molecule to encapsulate guest molecules, which can be released in a controlled manner. This property makes 2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-e a promising candidate for drug delivery systems. Resorcinarene can also be used as a sensor for detecting small molecules and ions due to its ability to selectively bind to certain molecules.
Mecanismo De Acción
The mechanism of action of 2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-e is not fully understood. However, it is known that 2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-e can form inclusion complexes with guest molecules through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. This property allows 2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-e to selectively bind to certain molecules and release them in a controlled manner.
Efectos Bioquímicos Y Fisiológicos
Resorcinarene has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further research is needed to fully understand the potential effects of 2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-e on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Resorcinarene has several advantages for lab experiments, including its ability to selectively bind to certain molecules and its versatility in synthesis methods. However, 2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-e also has limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and work with the molecule.
Direcciones Futuras
There are several future directions for 2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-e research, including the development of new drug delivery systems, sensors, and materials. Resorcinarene can also be used as a template for the synthesis of other macrocycles with different properties and applications. Further research is needed to fully understand the potential of 2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-e and its derivatives in different fields of research.
Métodos De Síntesis
Resorcinarene can be synthesized using several methods, including the template synthesis method, the self-assembly method, and the covalent synthesis method. The template synthesis method involves the use of a template molecule to direct the formation of the macrocycle. The self-assembly method involves the spontaneous formation of the macrocycle through non-covalent interactions between the monomers. The covalent synthesis method involves the use of chemical reactions to connect the monomers into the macrocycle.
Propiedades
Número CAS |
14309-90-1 |
|---|---|
Nombre del producto |
2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)- |
Fórmula molecular |
C15H10O5 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
6-hydroxy-4-[(4-hydroxyphenyl)methyl]-1-benzofuran-2,3-dione |
InChI |
InChI=1S/C15H10O5/c16-10-3-1-8(2-4-10)5-9-6-11(17)7-12-13(9)14(18)15(19)20-12/h1-4,6-7,16-17H,5H2 |
Clave InChI |
ROSZFICBBXCFBV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=C3C(=CC(=C2)O)OC(=O)C3=O)O |
SMILES canónico |
C1=CC(=CC=C1CC2=C3C(=CC(=C2)O)OC(=O)C3=O)O |
Sinónimos |
6-Hydroxy-4-(p-hydroxybenzyl)benzofuran-2,3-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



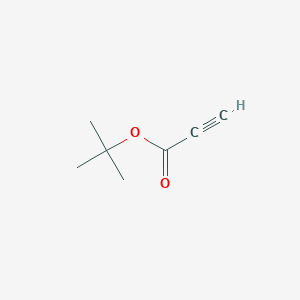
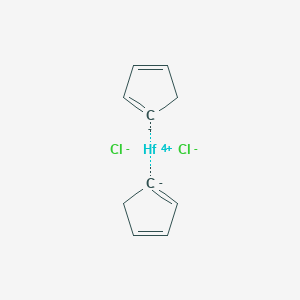
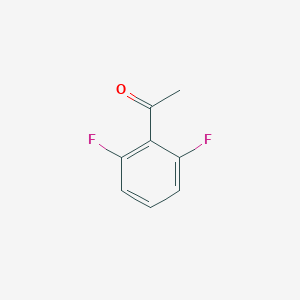
![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)
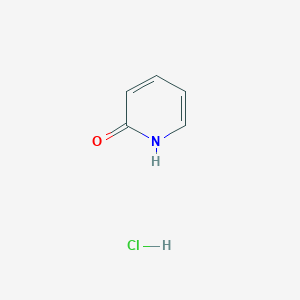
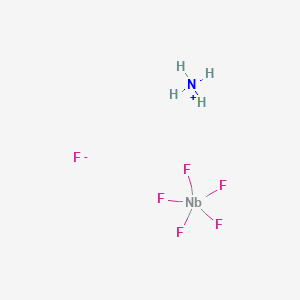
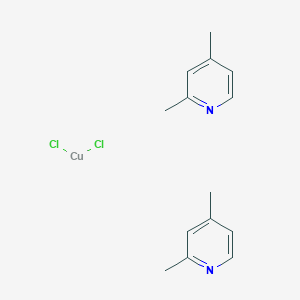
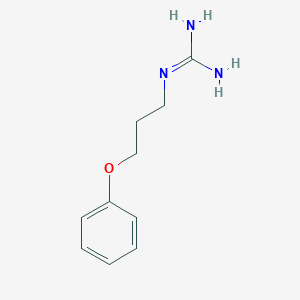
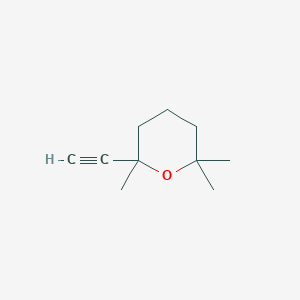
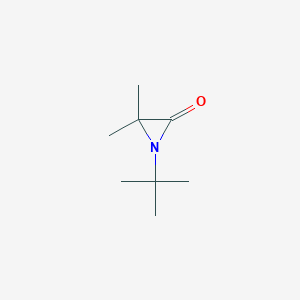
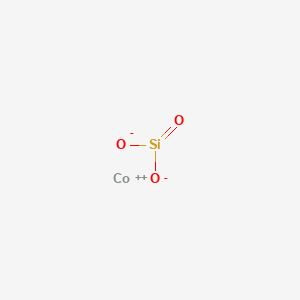
![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
